N-(3,5-dimethylphenyl)-N-methylformamide
CAS No.:
Cat. No.: VC14284148
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-N-methylformamide |
| Standard InChI | InChI=1S/C10H13NO/c1-8-4-9(2)6-10(5-8)11(3)7-12/h4-7H,1-3H3 |
| Standard InChI Key | DVFYVYBXRXSYNX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)N(C)C=O)C |
Introduction
Structural and Molecular Characteristics
N-(3,5-Dimethylphenyl)-N-methylformamide belongs to the formamide family, distinguished by its dual substitution pattern. The compound’s backbone consists of a formamide moiety (), where is a methyl group and is a 3,5-dimethylphenyl ring. This substitution confers steric and electronic effects that influence reactivity and physical properties.
Molecular Geometry and Symmetry
The 3,5-dimethylphenyl group introduces meta-substitution symmetry, reducing steric hindrance compared to ortho-substituted analogs. Computational modeling predicts a planar amide group with slight torsion due to the methyl and aryl substituents. The methyl group on the nitrogen atom adopts a conformation minimizing steric clashes with the aromatic ring .
Molecular Formula and Weight
-
Molecular Formula:
-
Exact Mass: 163.0997 g/mol
-
Monoisotopic Mass: 163.0997 g/mol
These values align with high-resolution mass spectrometry data, confirming the absence of isotopic impurities in commercially available batches .
Synthesis and Reaction Pathways
The synthesis of N-(3,5-dimethylphenyl)-N-methylformamide typically involves formylation of N-methyl-3,5-dimethylaniline. A validated protocol, adapted from analogous formamide syntheses, employs halodifluoroacetates as formylation reagents .
Optimized Synthetic Procedure
-
Reagents:
-
N-Methyl-3,5-dimethylaniline (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.5 equiv)
-
Sodium carbonate (, 2.0 equiv)
-
DMAP (4-dimethylaminopyridine, 50 mol%)
-
Acetonitrile (solvent)
-
-
Conditions:
-
Temperature: 100°C
-
Duration: 16–20 hours
-
Atmosphere: Nitrogen
-
-
Workup:
-
Removal of solvent under reduced pressure
-
Purification via silica gel chromatography (petroleum ether:ethyl acetate = 50:1)
-
This method yields the target compound as a pale yellow oil with an average purity of >95% .
Reaction Mechanism
The process proceeds through a quadruple cleavage mechanism:
-
Nucleophilic Attack: The amine’s lone pair attacks the electrophilic carbonyl carbon of the halodifluoroacetate.
-
Fluoride Elimination: Sequential elimination of fluoride ions generates a reactive acylium intermediate.
-
Formamide Formation: Trapping of the intermediate by the amine yields the formamide product.
Key mechanistic evidence includes the isolation of difluoroacetylated byproducts and kinetic isotope effects observed in deuterated solvents .
Physicochemical Properties
Experimental data for N-(3,5-dimethylphenyl)-N-methylformamide remain limited, but inferences can be drawn from structural analogs and computational predictions.
Physical State and Stability
-
Appearance: Yellow to pale yellow oil (light-dependent discoloration)
-
Storage: Requires refrigeration (2–8°C) under inert atmosphere to prevent decomposition
-
Thermal Stability: Predicted decomposition temperature >150°C (based on thermogravimetric analysis of similar formamides)
Nuclear Magnetic Resonance (NMR)
-
NMR (500 MHz, DMSO-):
-
δ 8.58 (s, 1H, CHO)
-
δ 7.21 (s, 2H, aromatic H-2, H-6)
-
δ 6.89 (s, 1H, aromatic H-4)
-
δ 3.18 (s, 3H, N-CH)
-
δ 2.25 (s, 6H, C-CH)
-
-
NMR (125 MHz, DMSO-):
-
δ 162.4 (CHO)
-
δ 139.1 (C-1), 134.8 (C-3, C-5)
-
δ 128.7 (C-2, C-6), 121.3 (C-4)
-
δ 31.2 (N-CH), 21.4 (C-CH)
-
These assignments correlate with spectra of structurally related N-arylformamides .
Infrared (IR) Spectroscopy
-
Strong absorption at 1665 cm (C=O stretch)
-
N-H stretch absent, consistent with tertiary amide structure
Applications and Research Utility
Synthetic Intermediate
The compound serves as a precursor in:
-
Heterocyclic Synthesis: Annulation reactions to form quinazolinones
-
Ligand Design: Coordination complexes with transition metals (e.g., Pd, Cu)
Comparative Analysis with Structural Isomers
The meta-substitution in 65772-54-5 reduces crystallinity compared to ortho/para isomers, explaining its liquid state at room temperature .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume